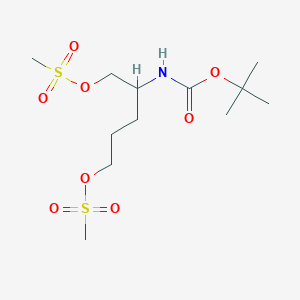

(R)-2-(Boc-amino)pentane-1,5-diyl Dimethanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

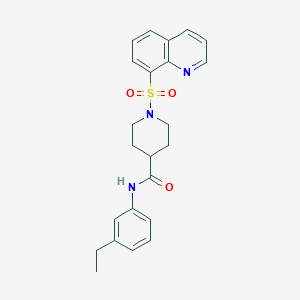

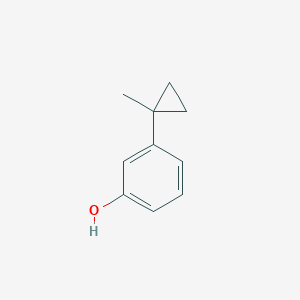

(R)-2-(Boc-amino)pentane-1,5-diyl diméthanesulfonate est un composé chimique qui présente un groupe amino protégé par un groupe Boc et deux groupes méthanesulfonate. Le groupe Boc (tert-butoxycarbonyle) est couramment utilisé en synthèse organique pour protéger les amines des réactions indésirables.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du (R)-2-(Boc-amino)pentane-1,5-diyl diméthanesulfonate implique généralement la protection du groupe amino par un groupe Boc, suivie de l'introduction de groupes méthanesulfonate. Une méthode courante consiste à faire réagir le (R)-2-amino-pentane-1,5-diol avec du dicarbonate de di-tert-butyle pour former l'intermédiaire protégé par un groupe Boc. Cet intermédiaire est ensuite mis à réagir avec du chlorure de méthanesulfonyle en présence d'une base telle que la triéthylamine pour obtenir le produit final.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement de la synthèse. De plus, des techniques de purification telles que la cristallisation et la chromatographie sont utilisées pour garantir la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

(R)-2-(Boc-amino)pentane-1,5-diyl diméthanesulfonate peut subir diverses réactions chimiques, notamment :

Réactions de substitution : Les groupes méthanesulfonate peuvent être déplacés par des nucléophiles tels que des amines ou des thiols.

Réactions de déprotection : Le groupe Boc peut être éliminé en milieu acide pour révéler l'amine libre.

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent des nucléophiles comme l'azoture de sodium ou des thiols. Ces réactions se produisent généralement dans des conditions douces.

Réactions de déprotection : L'acide trifluoroacétique est couramment utilisé pour éliminer le groupe Boc, souvent à température ambiante.

Principaux produits formés

Réactions de substitution : Les produits comprennent des amines ou des thiols substitués, selon le nucléophile utilisé.

Réactions de déprotection : Le produit principal est l'amine libre, qui peut être ensuite fonctionnalisée.

Applications De Recherche Scientifique

Chimie

En synthèse organique, le (R)-2-(Boc-amino)pentane-1,5-diyl diméthanesulfonate est utilisé comme intermédiaire dans la préparation de molécules plus complexes. Son groupe amino protégé permet des réactions sélectives sur d'autres sites de la molécule.

Biologie et médecine

En chimie médicinale, ce composé peut être utilisé dans la synthèse de médicaments à base de peptides. Le groupe amino protégé par un groupe Boc est particulièrement utile dans la synthèse de peptides en phase solide, où il empêche les réactions secondaires indésirables.

Industrie

Dans l'industrie pharmaceutique, le (R)-2-(Boc-amino)pentane-1,5-diyl diméthanesulfonate est utilisé dans la production de principes actifs pharmaceutiques (API). Sa stabilité et sa réactivité en font un élément précieux dans le développement de médicaments.

Mécanisme d'action

Le mécanisme d'action du (R)-2-(Boc-amino)pentane-1,5-diyl diméthanesulfonate implique principalement sa capacité à subir des réactions chimiques sélectives. Le groupe Boc protège la fonctionnalité amine, permettant des réactions contrôlées sur d'autres sites. Après déprotection, l'amine libre peut participer à diverses voies biochimiques, selon le contexte de son utilisation.

Mécanisme D'action

The mechanism of action of ®-2-(Boc-amino)pentane-1,5-diyl Dimethanesulfonate primarily involves its ability to undergo selective chemical reactions. The Boc group protects the amino functionality, allowing for controlled reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the context of its use.

Comparaison Avec Des Composés Similaires

Composés similaires

(R)-2-(Cbz-amino)pentane-1,5-diyl diméthanesulfonate : Similaire au composé protégé par un groupe Boc, mais utilise un groupe Cbz (carbobenzyloxy) pour la protection.

(R)-2-(Fmoc-amino)pentane-1,5-diyl diméthanesulfonate : Utilise un groupe Fmoc (fluorenylméthyloxycarbonyle) pour la protection.

Unicité

(R)-2-(Boc-amino)pentane-1,5-diyl diméthanesulfonate est unique en raison de la stabilité et de la facilité d'élimination du groupe Boc. Cela le rend particulièrement utile dans la synthèse de peptides et d'autres applications où la protection et la déprotection sélective du groupe amino sont cruciales.

Propriétés

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfonyloxypentyl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO8S2/c1-12(2,3)21-11(14)13-10(9-20-23(5,17)18)7-6-8-19-22(4,15)16/h10H,6-9H2,1-5H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQGYZCBLJTGGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCOS(=O)(=O)C)COS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B12505644.png)

![2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B12505650.png)

![N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride](/img/structure/B12505653.png)

![5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12505677.png)

![N-(4-chlorobenzyl)-2-{[6-methyl-4-oxo-3-(propan-2-yl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12505702.png)